Thiodiglycolic acid

Catalog No.
S545213
CAS No.
123-93-3
M.F
C4H6O4S
M. Wt
150.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiodiglycolic acid

CAS Number

123-93-3

Product Name

Thiodiglycolic acid

IUPAC Name

2-(carboxymethylsulfanyl)acetic acid

Molecular Formula

C4H6O4S

Molecular Weight

150.16 g/mol

InChI

InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)

InChI Key

UVZICZIVKIMRNE-UHFFFAOYSA-N

SMILES

C(C(=O)O)SCC(=O)O

solubility

2.66 M
Very soluble in ethanol, soluble in benzene
In water, 4X10+5 mg/l @ 25 deg
400 mg/mL at 25 °C

Synonyms

Thiodiglycollic acid; thiodiglycolic acid; NSC 28743; NSC-28743; NSC 28743

Canonical SMILES

C(C(=O)O)SCC(=O)O

The exact mass of the compound Thiodiglycolic acid is 149.9987 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.66 mvery soluble in ethanol, soluble in benzenein water, 4x10+5 mg/l @ 25 deg400 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40469. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Thioglycolates - Supplementary Records. It belongs to the ontological category of dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Reducing. However, this does not mean our product can be used or applied in the same or a similar way.

Thiodiglycolic acid is a dicarboxylic acid distinguished by a central thioether (sulfur) linkage. This structure provides two key functionalities for procurement consideration: two carboxylic acid groups available for reactions like polymerization and salt formation, and a sulfur atom that enables strong, specific interactions with metal ions. These attributes make it a versatile precursor and additive in applications ranging from polymer synthesis and electroplating to cosmetics and corrosion inhibition. [1] Its performance characteristics are directly tied to this unique thioether-dicarboxylic structure, making the selection between it and its analogs a critical procurement decision.

Substituting thiodiglycolic acid with simpler analogs often leads to significant performance loss. For example, replacing it with its oxygen analog, diglycolic acid, eliminates the crucial thioether group, which is fundamental for its strong metal chelation and specific performance in applications like corrosion inhibition and electrodeposition. On the other hand, using thioglycolic acid, which has only one carboxylic acid group, prevents it from acting as a bridging linker in polymer chains or forming stable, bidentate surface complexes essential in materials science. [REFS-1, REFS-2] The bifunctional nature of thiodiglycolic acid—a central sulfur atom flanked by two carboxylic acids—provides a unique combination of properties that monofunctional or non-sulfur analogs cannot replicate, making it a non-interchangeable choice for specific, demanding applications.

Superior Performance as a Stabilizer in Electroless Nickel Plating Baths

In electroless nickel-plating baths, the choice of stabilizer is critical for controlling the plating rate and bath stability. A study investigating various stabilizers found that baths containing thiodiglycolic acid exhibited higher plating speeds compared to traditional formulations. Specifically, a bath with 0.5 mL of thiodiglycolic acid achieved a plating rate that was approximately 2.9 times faster than a bath stabilized with 0.5 mL of 2-mercaptobenzimidazole under similar conditions. [1]

Evidence DimensionPlating Rate (Nickel Consumption)
Target Compound Data29.38% nickel consumption with 0.5 mL thiodiglycolic acid
Comparator Or Baseline10.15% nickel consumption with 0.5 mL 2-mercaptobenzimidazole (Comparator)
Quantified Difference~189% increase in plating rate
ConditionsElectroless nickel-plating bath, with nickel consumption measured as an indicator of plating speed.

For industrial plating operations, a significantly higher plating rate directly translates to increased throughput and process efficiency, justifying the selection of thiodiglycolic acid over other common stabilizers.

Essential Precursor for High-Yield Synthesis Routes

Thiodiglycolic acid serves as a direct and high-yield precursor in specific synthesis pathways where related compounds are ineffective. For instance, a patented process demonstrates that thiodiglycolic acid can be produced in over 95% yield by reacting glycolic acid with hydrogen sulfide in the presence of an aqueous hydrogen bromide catalyst. [1] The patent explicitly notes that using hydrogen chloride or hydrogen iodide as catalysts, in place of HBr, results in only insignificant amounts of the desired product. [1] This highlights the specific process compatibility of the glycolic acid -> thiodiglycolic acid route under these conditions.

Evidence DimensionProduct Yield
Target Compound Data>95% yield of Thiodiglycolic Acid
Comparator Or BaselineInsignificant yield (when using HCl or HI catalysts)
Quantified DifferenceQualitatively high vs. negligible yield
ConditionsReaction of glycolic acid and hydrogen sulfide at 150°C, catalyzed by aqueous hydrogen bromide.

For buyers needing to synthesize thiodiglycolic acid or its derivatives, selecting the right starting materials and catalysts is critical for achieving economically viable yields, making this a key process-dependent procurement factor.

Distinguished from Thioglycolic Acid by Minimized Byproduct Formation in Manufacturing

While thiodiglycolic acid can be a byproduct in the synthesis of thioglycolic acid, its distinct identity is crucial for procurement. The manufacturing process for thioglycolic acid involves reacting monochloroacetic acid salts with alkali hydrosulfides, where process conditions are specifically controlled to minimize the formation of thiodiglycolic acid and dithiodiglycolic acid as byproducts to maximize the yield of the primary product. [1] This indicates that the two are not interchangeable and are actively separated during production, reinforcing that thiodiglycolic acid is procured for its own specific properties, not as a crude substitute for thioglycolic acid.

Evidence DimensionRole in Synthesis
Target Compound DataDesired product with specific applications.
Comparator Or BaselineThioglycolic Acid (Primary product in a separate synthesis where Thiodiglycolic acid is an undesired byproduct).
Quantified DifferenceN/A (Qualitative process distinction)
ConditionsIndustrial synthesis of thioglycolic acid.

This distinction is critical for buyers requiring high purity; it confirms that thiodiglycolic acid is a distinct chemical entity whose unique properties necessitate dedicated procurement, rather than being a crude mixture or side-product.

High-Throughput Metal Finishing and Plating Operations

Based on its demonstrated ability to significantly increase plating rates, thiodiglycolic acid is the additive of choice for industrial electroless nickel-plating facilities aiming to maximize production throughput and operational efficiency. [1]

Precursor for Synthesizing Specialty Polymers and Thio-compounds

As a bifunctional building block, thiodiglycolic acid is ideal for chemical synthesis operations where it serves as a linker to impart specific properties, such as metal affinity or altered thermal characteristics, into the final product. Its compatibility with high-yield synthesis routes makes it a reliable precursor. [2]

Formulation of Cyanide-Free Electroplating Baths

The strong metal-chelating properties of the thioether and carboxyl groups make thiodiglycolic acid a suitable component in the formulation of more environmentally benign, cyanide-free electroplating baths for depositing metal alloys, such as those used for printed circuit boards and electronic components. [3]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from water
A white powder or crystals from ethyl acetate/benzene
Colorless crystals

XLogP3

0.1

Exact Mass

149.9987

Appearance

Solid powder

Melting Point

129.0 °C
129 °C
129°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

483M3RG5GW

GHS Hazard Statements

Aggregated GHS information provided by 116 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (97.41%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

123-93-3

Wikipedia

Thiodiglycolic acid

Use Classification

Cosmetics -> Reducing

Methods of Manufacturing

Preparation from sodium chloroacetate and hydrogen sulfide... .

General Manufacturing Information

Acetic acid, 2,2'-thiobis-: ACTIVE
Thioglycolic acid is manufactured by the reaction of monochloracetic acid or its salts with alkali hydrosulfides ... in aqueous medium, under controlled conditons of pressure, temperature, pH, concentration, to give a higher yield of thioglycolate salt and minimize the formation of such by-products as thiodiglycolic and dithiodiglycolic acids. The reaction mixture is acidified to liberate thioglycolic acid, which is extracted from the aqueous solution into an organic solvent, such as an ether, and then purified by vacuum distillation.

Clinical Laboratory Methods

The detection of thiodiglycolic acid in urine by gas chromatography is described. Procedure includes addition of internal STD (o-phthalic acid), ethyl acetate extraction, evaporation of solvent and silylation of TdGA with n-trimethylsilyl-diethylamine in pyridine (1:1).
Metabolites of vinyl chloride have been identified in the urine of rats and humans using GC-MS. As there is strong correlation between vinyl chloride exposure in humans and increased excretion of thiodiglycolic acid, this metabolite has been used for monitoring purposes.

Dates

Last modified: 08-15-2023
1: Liu XD, Zhao W, Pan XF, Yan HF. [Determination of thiodiglycolic acid in urine by ion chromatography with solidphase extraction]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. 2016 Apr 20;34(4):297-9. doi: 10.3760/cma.j.issn.1001-9391.2016.04.017. Chinese. PubMed PMID: 27514269.
2: Xiao Q, Fu Z, Meng C, Xuan Y, Qin W. [Determination of thiodiglycolic acid in urine with gas chromatography-mass spectrometer]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. 2015 Jun;33(6):474-6. Chinese. PubMed PMID: 26653390.
3: Baygildiev T, Braun A, Stavrianidi A, Rodin I, Shpigun O, Rybalchenko I, Ananieva I. "Dilute-and-shoot" rapid-separation liquid chromatography tandem mass spectrometry method for fast detection of thiodiglycolic acid in urine. Eur J Mass Spectrom (Chichester). 2015;21(5):733-8. doi: 10.1255/ejms.1387. PubMed PMID: 26579929.
4: Puccio G, Brambilla P, Conti M, Bartolini D, Noonan D, Albini A. Surface-activated chemical ionization-electrospray mass spectrometry in the analysis of urinary thiodiglycolic acid. Rapid Commun Mass Spectrom. 2013 Feb 15;27(3):476-80. doi: 10.1002/rcm.6471. PubMed PMID: 23280980.
5: Visarius TM, Bähler H, Küpfer A, Cerny T, Lauterburg BH. Thiodiglycolic acid is excreted by humans receiving ifosfamide and inhibits mitochondrial function in rats. Drug Metab Dispos. 1998 Mar;26(3):193-6. PubMed PMID: 9492379.
6: Huang PC, Liu LH, Shie RH, Tsai CH, Liang WY, Wang CW, Tsai CH, Chiang HC, Chan CC. Assessment of urinary thiodiglycolic acid exposure in school-aged children in the vicinity of a petrochemical complex in central Taiwan. Environ Res. 2016 Oct;150:566-72. doi: 10.1016/j.envres.2015.11.027. Epub 2015 Dec 4. PubMed PMID: 26657495.
7: Hofmann U, Eichelbaum M, Seefried S, Meese CO. Identification of thiodiglycolic acid, thiodiglycolic acid sulfoxide, and (3-carboxymethylthio)lactic acid as major human biotransformation products of S-carboxymethyl-L-cysteine. Drug Metab Dispos. 1991 Jan-Feb;19(1):222-6. PubMed PMID: 1673403.
8: Samcová E, Kvasnicová V, Urban J, Jelínek I, Coufal P. Determination of thiodiglycolic acid in urine by capillary electrophoresis. J Chromatogr A. 1999 Jun 25;847(1-2):135-9. PubMed PMID: 10431357.
9: Dramiński W, Trojanowska B. Chromatographic determination of thiodiglycolic acid - a metabolite of vinyl chloride. Arch Toxicol. 1981 Nov;48(4):289-92. PubMed PMID: 7316764.
10: Lee T, Chan SH, Weigand WA, Bentley WE. Biocatalytic transformation of [(2-Hydroxyethyl)thio]acetic acid and thiodiglycolic acid from thiodiglycol by Alcaligenes xylosoxydans ssp. xylosoxydans (SH91). Biotechnol Prog. 2000 May-Jun;16(3):363-7. PubMed PMID: 10835236.
11: Pei S. [Study on the excretive regularity of thiodiglycolic acid in the urine of vinyl chloride exposed workers]. Zhonghua Yu Fang Yi Xue Za Zhi. 1986 Mar;20(2):87-9. Chinese. PubMed PMID: 3769666.
12: Dlasková Z, Navrátil T, Heyrovský M, Pelclová D, Novotný L. Voltammetric determination of thiodiglycolic acid in urine. Anal Bioanal Chem. 2003 Jan;375(1):164-8. Epub 2002 Nov 6. PubMed PMID: 12520453.
13: Cheng TJ, Huang YF, Ma YC. Urinary thiodiglycolic acid levels for vinyl chloride monomer-exposed polyvinyl chloride workers. J Occup Environ Med. 2001 Nov;43(11):934-8. PubMed PMID: 11725332.
14: Heger M, Müller G, Norpoth K. [Investigations on the correlation between vinyl chloride (VCM)-uptake and excretion of its metabolites by 15 VCM-exposed workers. II. Measurements of the urinary excretion of the vcm-metabolite thiodiglycolic acid ]. Int Arch Occup Environ Health. 1982;50(2):187-96. German. PubMed PMID: 7118262.
15: Müller G, Norpoth K, Wickramasinghe RH. An analytical method, using GC-MS, for the quantitative determination of urinary thiodiglycolic acid. Int Arch Occup Environ Health. 1979;44(3):185-91. PubMed PMID: 521174.
16: Payan JP, Beydon D, Fabry JP, Brondeau MT, Ban M, de Ceaurriz J. Urinary thiodiglycolic acid and thioether excretion in male rats dosed with 1,2-dichloroethane. J Appl Toxicol. 1993 Nov-Dec;13(6):417-22. PubMed PMID: 8288845.
17: Chen ZY, Gu XR, Cui MZ, Zhu XX. Sensitive flame-photometric-detector analysis of thiodiglycolic acid in urine as a biological monitor of vinyl chloride. Int Arch Occup Environ Health. 1983;52(3):281-4. PubMed PMID: 6629516.
18: Dell'Amico E, Bernasconi S, Cavalca L, Magni C, Prinsi B, Andreoni V. New insights into the biodegradation of thiodiglycol, the hydrolysis product of Yperite (sulfur mustard gas). J Appl Microbiol. 2009 Apr;106(4):1111-21. doi: 10.1111/j.1365-2672.2008.04074.x. Epub 2009 Jan 15. PubMed PMID: 19191966.
19: Navrátil T, Petr M, Senholdová Z, Pristoupilová K, Pristoupil TI, Heyrovský M, Pelclová D, Kohlíková E. Diagnostic significance of urinary thiodiglycolic acid as a possible tool for studying the role of vitamins B12 and folates in the metabolism of thiolic substances. Physiol Res. 2007;56(1):113-22. Epub 2006 Feb 23. PubMed PMID: 16497089.
20: Steventon GB, Mitchell SC. Thiodiglycolic acid and dermatological reactions following S-carboxymethyl-L-cysteine administration. Br J Dermatol. 2006 Feb;154(2):386-7. PubMed PMID: 16433823.

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